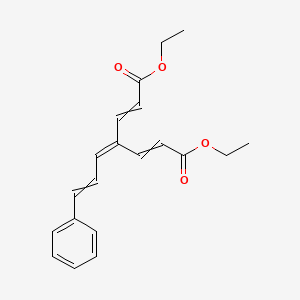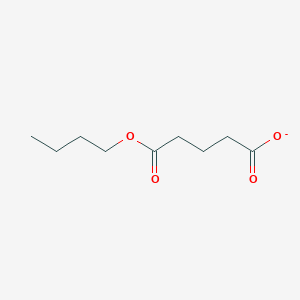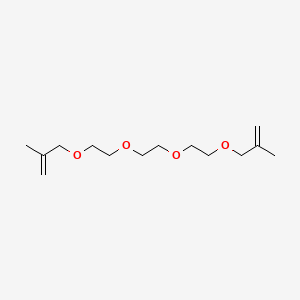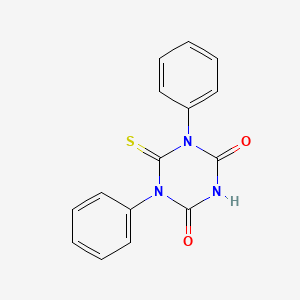![molecular formula C14H7IN4O2 B14363813 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline CAS No. 94143-17-6](/img/structure/B14363813.png)
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoxaline ring, with iodine and nitro substituents at the 9 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by nitration and iodination reactions. The reaction conditions often include the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide can enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Indoloquinoxalines: Various substituted products can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
Chemistry: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, antitumor, and cytotoxic properties . It acts as a DNA intercalating agent, disrupting DNA replication and transcription processes, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, this compound derivatives are explored for their use as fungicides, herbicides, and corrosion inhibitors .
Mechanism of Action
The primary mechanism of action of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with vital processes such as DNA replication and transcription . This intercalation leads to cytotoxic effects, making the compound effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the iodine and nitro substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar biological activities.
Ellipticine: A naturally occurring alkaloid with a similar planar structure and DNA intercalating properties.
Uniqueness: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and biological activity. The iodine substituent increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the nitro group contributes to its cytotoxic effects .
Properties
CAS No. |
94143-17-6 |
|---|---|
Molecular Formula |
C14H7IN4O2 |
Molecular Weight |
390.13 g/mol |
IUPAC Name |
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C14H7IN4O2/c15-7-1-3-10-9(5-7)13-14(17-10)18-11-4-2-8(19(20)21)6-12(11)16-13/h1-6H,(H,17,18) |
InChI Key |
VNGURBHWLOONDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C4=C(C=CC(=C4)I)NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)

![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)
